

TL13-112: A Potent and Selective ALK Degrader for Targeted Cancer Therapy

Author: BenchChem Technical Support Team. Date: December 2025



A detailed comparison of **TL13-112** with other Anaplastic Lymphoma Kinase (ALK) inhibitors, supported by experimental data and protocols.

This guide provides a comprehensive analysis of **TL13-112**, a Proteolysis Targeting Chimera (PROTAC) designed to selectively degrade the Anaplastic Lymphoma Kinase (ALK) protein. ALK is a receptor tyrosine kinase that, when mutated or fused with other genes, can become a potent oncogenic driver in various cancers, including non-small cell lung cancer (NSCLC) and anaplastic large cell lymphoma (ALCL).[1][2] **TL13-112** offers a novel therapeutic strategy by not just inhibiting the kinase activity of ALK, but by inducing its complete degradation through the ubiquitin-proteasome system.[3][4][5]

Comparative Analysis of ALK Inhibitors

TL13-112 demonstrates exceptional potency in both inhibiting ALK kinase activity and inducing its degradation. The following tables provide a quantitative comparison of **TL13-112** with established ALK inhibitors.

Table 1: Biochemical Potency Against ALK

This table summarizes the half-maximal inhibitory concentration (IC50) of various inhibitors against ALK in biochemical assays. A lower IC50 value indicates higher potency.



Compound	ALK IC50 (nM)
TL13-112	0.14[1][2][6]
Ceritinib	0.2
Alectinib	1.9
Crizotinib	24 (cell-based)
TAE684	2-10

Table 2: Cellular Degradation Potency of TL13-112

This table shows the half-maximal degradation concentration (DC50) of **TL13-112** in different ALK-positive cancer cell lines. DC50 represents the concentration of the degrader required to reduce the level of the target protein by 50%.

Cell Line	ALK DC50 (nM)
H3122 (NSCLC)	10[1][6][7][8]
Karpas 299 (ALCL)	40[1][6][7][8]
Kelly (Neuroblastoma)	50[9]

Table 3: Selectivity Profile of TL13-112

While highly potent against ALK, **TL13-112** also exhibits activity against a limited number of other kinases at higher concentrations. This table presents the IC50 values for these off-target kinases.[2][6]



Kinase	IC50 (nM)
ALK	0.14[1][2][6]
PTK2 (FAK)	25.4[1][2][6]
FER	42.4[1][2][6]
RPS6KA1 (RSK1)	677[1][2][6]
Aurora A	8550[1][2][6]

Experimental Protocols

The following are detailed methodologies for the key experiments used to validate the selectivity and potency of **TL13-112**.

Biochemical Kinase Inhibition Assay (LANCE TR-FRET)

This assay is used to determine the IC50 value of a compound against a specific kinase.

Principle: The LANCE (Lanthanide Chelate Excite) Ultra TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) assay measures the phosphorylation of a ULight™-labeled peptide substrate by the kinase.[10] A europium (Eu)-labeled anti-phospho-peptide antibody binds to the phosphorylated substrate, bringing the Eu-donor and ULight-acceptor into close proximity. Excitation of the Eu-donor leads to energy transfer to the ULight-acceptor, which then emits a signal at a specific wavelength. The intensity of this signal is proportional to the level of kinase activity.

Protocol:

- Reagent Preparation:
 - Prepare a 2X enzyme solution in kinase reaction buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20).
 - Prepare a 4X solution of ULight-peptide substrate and a 4X solution of ATP in kinase reaction buffer.



- Prepare a serial dilution of the test compound (e.g., TL13-112).
- Prepare a 4X stop solution (e.g., 40 mM EDTA in 1X LANCE Detection Buffer).
- Prepare a 4X detection mix containing Eu-labeled anti-phospho-peptide antibody in 1X LANCE Detection Buffer.

Kinase Reaction:

- In a 384-well plate, add 5 μL of the 2X enzyme solution.
- Add 2.5 µL of the test compound at various concentrations.
- Initiate the reaction by adding 2.5 μL of the 4X ATP/ULight-peptide substrate solution.
- Incubate the plate at room temperature for a defined period (e.g., 60 minutes).
- · Reaction Termination and Detection:
 - Stop the reaction by adding 5 μL of the 4X stop solution.
 - Add 5 μL of the 4X detection mix.
 - Incubate at room temperature for 60 minutes to allow for antibody binding.
- Data Acquisition and Analysis:
 - Read the plate on a TR-FRET-compatible plate reader, measuring the emission at both the donor and acceptor wavelengths.
 - Calculate the TR-FRET ratio (acceptor signal / donor signal).
 - Plot the TR-FRET ratio against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Cellular Protein Degradation Assay (Western Blot)

This assay is used to measure the reduction in the levels of a target protein within cells after treatment with a degrader and to determine the DC50 value.



Principle: Western blotting allows for the separation of proteins by size using gel electrophoresis, followed by their transfer to a membrane. The specific protein of interest is then detected using a primary antibody that binds to it, and a secondary antibody conjugated to an enzyme that catalyzes a chemiluminescent reaction for visualization. The intensity of the resulting band is proportional to the amount of the protein.

Protocol:

- Cell Culture and Treatment:
 - Plate cells (e.g., H3122, Karpas 299) and allow them to adhere overnight.
 - Treat the cells with a serial dilution of the degrader (e.g., TL13-112) for a specific duration (e.g., 16 hours).[7][8]
- Cell Lysis:
 - Wash the cells with ice-cold PBS.
 - Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
 - Centrifuge the lysates to pellet cellular debris and collect the supernatant.
- Protein Quantification:
 - Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
- Gel Electrophoresis and Transfer:
 - Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
 - Separate the proteins by SDS-PAGE.
 - Transfer the separated proteins to a PVDF or nitrocellulose membrane.
- Immunoblotting:



- Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
- Incubate the membrane with a primary antibody specific for the target protein (e.g., anti-ALK antibody) overnight at 4°C.
- Wash the membrane with TBST.
- Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
- Wash the membrane again with TBST.
- Detection and Analysis:
 - Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
 - Capture the chemiluminescent signal using an imaging system.
 - Quantify the band intensities using densitometry software.
 - Normalize the target protein band intensity to a loading control (e.g., β-actin or GAPDH).
 - Plot the normalized protein levels against the logarithm of the degrader concentration and fit the data to a dose-response curve to determine the DC50 value.

Off-Target Selectivity Profiling (Mass Spectrometry-based Proteomics)

This method provides an unbiased, global assessment of changes in the proteome following treatment with a PROTAC, enabling the identification of off-target degradation events.

Principle: Cells are treated with the PROTAC, and the total cellular protein is extracted, digested into peptides, and analyzed by liquid chromatography-mass spectrometry (LC-MS). The relative abundance of thousands of proteins across different treatment conditions can be quantified, revealing proteins that are significantly downregulated by the PROTAC.

Protocol:



Sample Preparation:

- Treat cells with the PROTAC at a specific concentration and for a defined time.
- Harvest and lyse the cells.
- Reduce, alkylate, and digest the proteins into peptides using an enzyme like trypsin.

LC-MS/MS Analysis:

- Separate the peptides by reverse-phase liquid chromatography.
- Analyze the eluted peptides using a high-resolution mass spectrometer. The mass spectrometer will determine the mass-to-charge ratio of the peptides (MS1 scan) and then fragment them to determine their amino acid sequence (MS/MS scan).

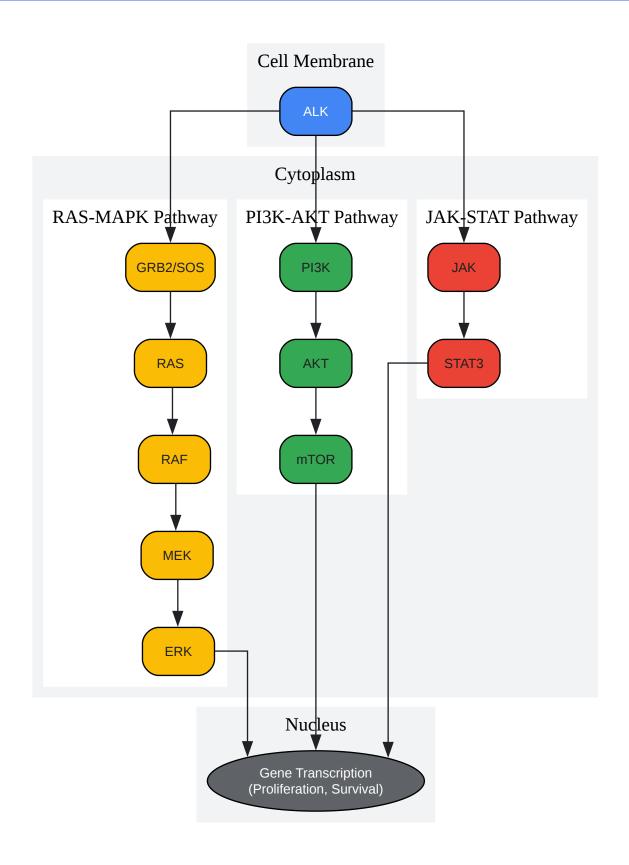
Data Analysis:

- Use specialized software to identify the peptides and the proteins they originated from by searching the MS/MS data against a protein sequence database.
- Quantify the relative abundance of each identified protein across the different samples (e.g., using label-free quantification or isobaric labeling).
- Perform statistical analysis to identify proteins that show a significant decrease in abundance in the PROTAC-treated samples compared to control samples. These are potential off-targets.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the ALK signaling pathway and the experimental workflow for assessing PROTAC-induced protein degradation.

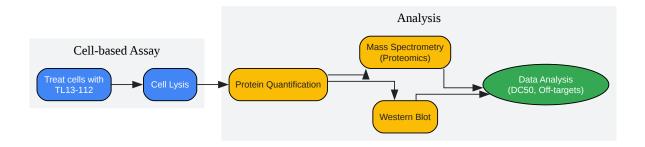




Click to download full resolution via product page



Caption: Activated ALK receptor tyrosine kinase triggers multiple downstream signaling pathways.



Click to download full resolution via product page

Caption: Experimental workflow for assessing PROTAC-induced protein degradation and selectivity.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. researchgate.net [researchgate.net]
- 2. bio-rad.com [bio-rad.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. researchgate.net [researchgate.net]
- 5. assets.fishersci.com [assets.fishersci.com]
- 6. resources.revvity.com [resources.revvity.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]



- 9. resources.revvity.com [resources.revvity.com]
- 10. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [TL13-112: A Potent and Selective ALK Degrader for Targeted Cancer Therapy]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b611387#validation-of-tl13-112-s-selectivity-for-alk]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com